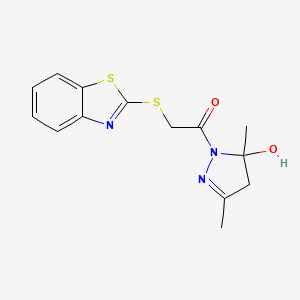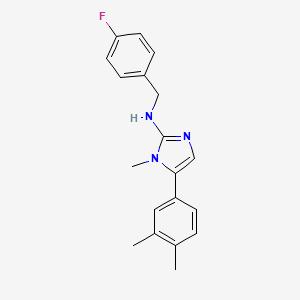![molecular formula C18H20N2O2S B15020830 2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is an organic compound that features a benzylsulfanyl group and a methoxyphenylmethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves the reaction of benzyl mercaptan with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyphenylmethylidene moiety can be reduced to the corresponding alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl group can form strong interactions with metal ions, which may contribute to its biological activity. Additionally, the methoxyphenylmethylidene moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)ethanol
- 2-(benzylsulfanyl)benzoic acid
Uniqueness
2-(benzylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its combination of a benzylsulfanyl group and a methoxyphenylmethylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C18H20N2O2S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H20N2O2S/c1-14(23-13-16-6-4-3-5-7-16)18(21)20-19-12-15-8-10-17(22-2)11-9-15/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12+ |
Clé InChI |
FDLDGSUXMLEZQA-XDHOZWIPSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)SCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B15020772.png)
![N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15020794.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![3-cyclohexyl-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B15020817.png)
![3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15020821.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B15020829.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
![1-Methyl-2-oxo-2-phenylethyl 4-(1,3-dihydro-4-methyl-1,3-dioxo-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15020843.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15020849.png)
